Methyl 4-hydroxycyclohexanecarboxylate
CAS No.: 6125-57-1
Cat. No.: VC21205007
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6125-57-1 |
---|---|
Molecular Formula | C8H14O3 |
Molecular Weight | 158.19 g/mol |
IUPAC Name | methyl 4-hydroxycyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C8H14O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 |
Standard InChI Key | HYDYVXROZHFTGB-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCC(CC1)O |
Canonical SMILES | COC(=O)C1CCC(CC1)O |
Introduction
Chemical Identity and Basic Information
Methyl 4-hydroxycyclohexanecarboxylate is characterized by several identifiers and chemical parameters that define its fundamental nature. The compound has a well-established chemical identity with specific nomenclature and molecular characteristics.
Identification Parameters
Methyl 4-hydroxycyclohexanecarboxylate is officially identified by the CAS number 17449-76-2. This cyclohexane derivative has a molecular formula of C8H14O3 and a molecular weight of 158.2 g/mol . The compound is also known by several synonyms including methyl 4-hydroxycyclohexane-1-carboxylate, 4-hydroxycyclohexanecarboxylic acid methyl ester, and cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester . In chemical databases, it is referenced with the MDL number MFCD00729087 .
Structural Characteristics
The molecular structure of methyl 4-hydroxycyclohexanecarboxylate consists of a cyclohexane ring with a hydroxyl group (-OH) at the 4-position and a methyl carboxylate group (-COOC) at the 1-position. This arrangement gives the compound its distinctive chemical properties and reactivity patterns. The structure can be represented by the SMILES notation COC(=O)C1CCC(CC1)O and the InChI notation InChI=1S/C8H14O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 .
Physical Properties
The physical properties of methyl 4-hydroxycyclohexanecarboxylate provide critical information for handling, storage, and application of this compound in various settings.
Thermodynamic Properties
Methyl 4-hydroxycyclohexanecarboxylate exhibits specific thermodynamic properties that influence its behavior under different conditions. The compound has a high boiling point of approximately 233.3°C at 760 mmHg (predicted) . When measured under reduced pressure, its boiling point is approximately 125°C at 0.3 mmHg . These values indicate the compound's relatively low volatility at ambient temperatures and pressures.
Other Physical Parameters
Beyond its thermodynamic properties, methyl 4-hydroxycyclohexanecarboxylate possesses several distinctive physical characteristics. The compound has a density of approximately 1.1 g/cm³, which is slightly higher than water . Its refractive index has been measured at 1.4693 (at 589.3 nm and 23°C) , with predictions suggesting a value close to 1.48 . In its pure form, methyl 4-hydroxycyclohexanecarboxylate appears as a clear liquid that ranges from completely colorless to almost colorless .
Isomers and Stereochemistry
Methyl 4-hydroxycyclohexanecarboxylate exhibits important stereochemical properties, with distinct isomers that have different physical properties and biochemical behaviors.
Trans and Cis Isomers
The hydroxyl and carboxyl groups on the cyclohexane ring can adopt either a trans or cis configuration relative to each other. The trans isomer of methyl 4-hydroxycyclohexanecarboxylate is specifically identified by the CAS number 6125-57-1 . The trans configuration influences both the physical properties and the biochemical activity of the compound. Notably, research has shown that enzymes such as 4-hydroxycyclohexanecarboxylate dehydrogenase specifically recognize and act upon the trans isomer while showing no activity with the cis isomer .
Stereochemical Significance
The stereochemistry of methyl 4-hydroxycyclohexanecarboxylate plays a crucial role in its biological interactions. Studies with 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum have demonstrated that this enzyme exclusively uses the trans-4-hydroxycyclohexanecarboxylic acid as a substrate for the oxidation reaction in the presence of NAD . This stereoselectivity highlights the importance of precise molecular geometry in biochemical processes.
Synthesis Methods
Several approaches exist for the synthesis of methyl 4-hydroxycyclohexanecarboxylate, each with specific advantages depending on the intended application.
Oxidation and Reduction Reactions
The relationship between methyl 4-hydroxycyclohexanecarboxylate and methyl 4-oxocyclohexanecarboxylate is particularly important in synthesis strategies. Methyl 4-hydroxycyclohexanecarboxylate can be oxidized to form methyl 4-oxocyclohexanecarboxylate using oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane . Conversely, methyl 4-oxocyclohexanecarboxylate can be reduced to form methyl 4-hydroxycyclohexanecarboxylate using appropriate reducing agents.
Enzymatic Synthesis
Biological systems offer an alternative route to methyl 4-hydroxycyclohexanecarboxylate synthesis. The enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase catalyzes the reduction of 4-oxocyclohexanecarboxylate to form trans-4-hydroxycyclohexanecarboxylic acid, which can then be esterified to produce the methyl ester . This enzymatic approach is highly stereoselective, producing specifically the trans isomer.
Biochemical Properties and Enzymatic Interactions
Methyl 4-hydroxycyclohexanecarboxylate and its related compounds exhibit significant biochemical properties that influence their behavior in biological systems.
Enzymatic Reactions
The interaction between methyl 4-hydroxycyclohexanecarboxylate and related compounds with specific enzymes has been well-studied. 4-Hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum has been isolated and characterized as an NAD-dependent enzyme that catalyzes the interconversion between 4-oxocyclohexanecarboxylic acid and trans-4-hydroxycyclohexanecarboxylic acid .
Structure-Activity Relationships
Studies of enzymatic activity have provided insights into the structure-activity relationships of cyclohexane derivatives. Research has demonstrated that the enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase is highly specific for 4-oxocyclohexanecarboxylic acid, with the carboxyl group being essential and the position of the carbonyl group being important for activity . Notably, methyl substitution on the ring of 4-oxocyclohexanecarboxylate results in an almost complete loss of enzymatic activity, highlighting the stringent structural requirements for substrate recognition .
Analytical Data and Characterization
Various analytical techniques provide valuable data for the characterization and identification of methyl 4-hydroxycyclohexanecarboxylate.
Spectroscopic Properties
Spectroscopic methods, including NMR, IR, and mass spectrometry, are commonly used to characterize methyl 4-hydroxycyclohexanecarboxylate. These techniques provide information about the compound's structure, purity, and identity.
Collision Cross Section Data
Mass spectrometry-based techniques provide additional characterization data for methyl 4-hydroxycyclohexanecarboxylate. Predicted collision cross section (CCS) values have been determined for various adducts of the compound, as shown in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 159.10158 | 133.7 |
[M+Na]+ | 181.08352 | 143.3 |
[M+NH4]+ | 176.12812 | 141.5 |
[M+K]+ | 197.05746 | 138.8 |
[M-H]- | 157.08702 | 134.2 |
[M+Na-2H]- | 179.06897 | 137.3 |
[M]+ | 158.09375 | 134.9 |
[M]- | 158.09485 | 134.9 |
These CCS values are useful for the identification and characterization of the compound using ion mobility spectrometry coupled with mass spectrometry .
Applications and Uses
Methyl 4-hydroxycyclohexanecarboxylate finds applications in various fields due to its unique chemical structure and properties.
Chemical Synthesis
As an organic intermediate, methyl 4-hydroxycyclohexanecarboxylate serves as a building block in the synthesis of more complex molecules. Its functional groups, particularly the hydroxyl and ester moieties, provide sites for further chemical modifications through reactions such as oxidation, reduction, and substitution.
Pharmaceutical Applications
The compound and its derivatives have potential applications in pharmaceutical research and development. Related compounds, such as methyl 4-oxocyclohexanecarboxylate, have been used in the synthesis of dopamine agonists, which are crucial for treating conditions like Parkinson's disease and other neurological disorders .
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